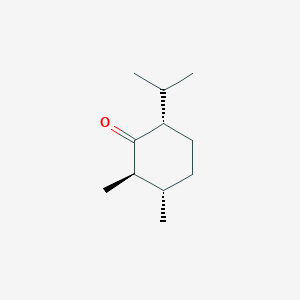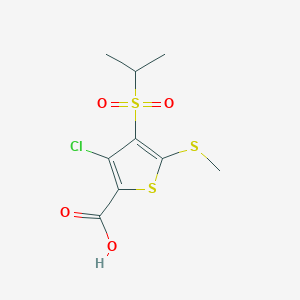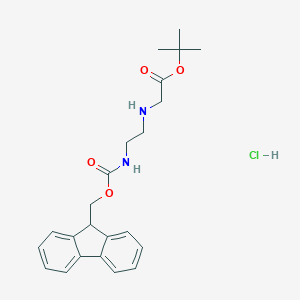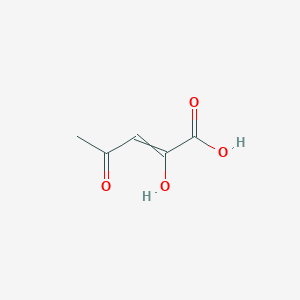
2-Hydroxy-4-oxopent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-oxopent-2-enoic acid, also known as pyruvic acid or alpha-ketopropionic acid, is a key intermediate in the metabolic pathway of carbohydrates. It plays a vital role in the production of energy and is involved in various biochemical and physiological processes. Pyruvic acid has been extensively studied for its potential applications in the fields of medicine, biotechnology, and agriculture.
作用機序
Pyruvic acid is involved in various biochemical and physiological processes, including glycolysis, the Krebs cycle, and the electron transport chain. It acts as a substrate for the production of ATP (adenosine triphosphate), the main energy currency of the cell. Pyruvic acid also plays a role in the biosynthesis of amino acids, fatty acids, and nucleotides.
生化学的および生理学的効果
Pyruvic acid has been shown to have various biochemical and physiological effects. It has been found to increase collagen production, which can improve skin texture and reduce the appearance of fine lines and wrinkles. Pyruvic acid has also been shown to reduce hyperpigmentation by inhibiting the production of melanin. It has been found to have antimicrobial properties, which can help to reduce acne and other skin infections.
実験室実験の利点と制限
Pyruvic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, 2-Hydroxy-4-oxopent-2-enoic acid acid has some limitations. It is highly reactive and can react with other compounds in the lab, which can affect the accuracy of experimental results. Pyruvic acid is also highly volatile and can evaporate quickly, which can make it difficult to handle in some experiments.
将来の方向性
There are several future directions for the study of 2-Hydroxy-4-oxopent-2-enoic acid acid. One area of research is the development of new methods for the synthesis of 2-Hydroxy-4-oxopent-2-enoic acid acid, which can be more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 2-Hydroxy-4-oxopent-2-enoic acid acid in cancer therapy, as well as its potential use as a natural preservative for food products. Additionally, there is growing interest in the use of 2-Hydroxy-4-oxopent-2-enoic acid acid as a biomarker for various diseases, including diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-Hydroxy-4-oxopent-2-enoic acid acid is a key intermediate in the metabolic pathway of carbohydrates. It has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. Pyruvic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-Hydroxy-4-oxopent-2-enoic acid acid, including the development of new synthesis methods and the investigation of its potential use in cancer therapy and as a biomarker for various diseases.
合成法
Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of acetaldehyde with potassium cyanide, followed by hydrolysis to yield 2-Hydroxy-4-oxopent-2-enoic acid acid. Biological synthesis involves the fermentation of glucose by microorganisms such as yeast and bacteria, which produce 2-Hydroxy-4-oxopent-2-enoic acid acid as a byproduct. Extraction from natural sources involves the isolation of 2-Hydroxy-4-oxopent-2-enoic acid acid from fruits, vegetables, and dairy products.
科学的研究の応用
Pyruvic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. In medicine, 2-Hydroxy-4-oxopent-2-enoic acid acid has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has been used in the treatment of skin conditions such as acne, hyperpigmentation, and aging. Pyruvic acid has also been investigated for its potential use in cancer therapy, as it can induce apoptosis (programmed cell death) in cancer cells.
In biotechnology, 2-Hydroxy-4-oxopent-2-enoic acid acid has been used as a substrate for the production of various chemicals, including amino acids, vitamins, and antibiotics. It has also been used as a precursor for the synthesis of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).
In agriculture, 2-Hydroxy-4-oxopent-2-enoic acid acid has been shown to improve plant growth and yield by enhancing photosynthesis and nutrient uptake. It has also been investigated for its potential use as a natural preservative for fruits and vegetables.
特性
CAS番号 |
160428-94-4 |
|---|---|
製品名 |
2-Hydroxy-4-oxopent-2-enoic acid |
分子式 |
C5H6O4 |
分子量 |
130.1 g/mol |
IUPAC名 |
2-hydroxy-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2,7H,1H3,(H,8,9) |
InChIキー |
KRVSJZNRBRLLBG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C(=O)O)O |
正規SMILES |
CC(=O)C=C(C(=O)O)O |
同義語 |
2-Pentenoic acid, 2-hydroxy-4-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



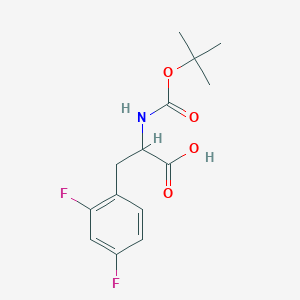

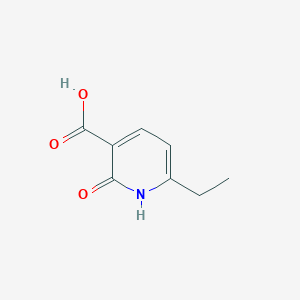
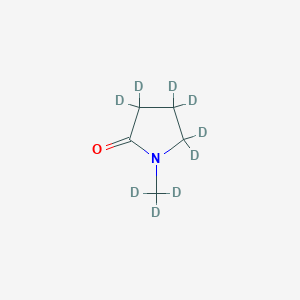
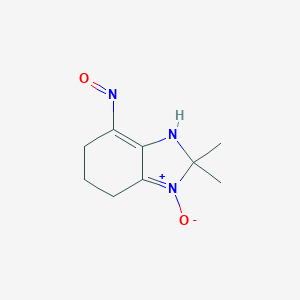

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
